Photoclick Reaction Quantum Yield: 2-Cyclopropen-1-one (28%) vs. Cyclooctyne-Precursor (53%)
In photoclick reactions, 2-cyclopropen-1-one undergoes photodecarbonylation to generate a reactive alkyne. Computational and experimental studies reveal a quantum yield (Φ) of 28% for this process, compared to 53% for a photoprotected cyclooctyne-(COT)-precursor. The lower quantum yield of cyclopropenone is attributed to a greater tendency to revert to the reactant ground state after crossing the conical intersection rather than proceeding to CO loss and alkyne formation [1]. This quantitative difference directly impacts reaction efficiency in photoactivated bioorthogonal labeling applications.
| Evidence Dimension | Photodecarbonylation quantum yield (Φ) |
|---|---|
| Target Compound Data | 28% |
| Comparator Or Baseline | Photoprotected cyclooctyne-(COT)-precursor: 53% |
| Quantified Difference | 25 percentage points lower (approximately 1.9-fold difference) |
| Conditions | Multiconfigurational QM calculations with non-adiabatic molecular dynamics (NAMD) simulations in explicit aqueous environment |
Why This Matters
Procurement decisions for bioorthogonal photoclick applications must account for nearly 2-fold lower quantum efficiency of the parent cyclopropenone relative to COT-based alternatives.
- [1] ChemRxiv Preprint. Ring strain release and pseudo anti-aromaticities control photochemical reactivities in photoclick reactions of solvated cyclopropenones. 2022, Version 1. View Source
